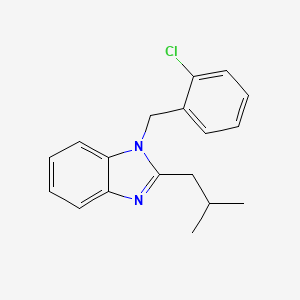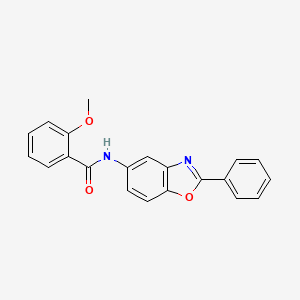
1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one, also known as QPD, is a quinoline-based compound that has been the subject of significant scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. QPD is a versatile molecule that exhibits a range of interesting properties, including fluorescence, photochromism, and chelation, making it a promising candidate for various applications.
作用机制
The mechanism of action of 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one is not fully understood, but it is believed to be related to its ability to chelate metal ions and to form complexes with biomolecules. This compound has been shown to interact with various enzymes and proteins, including DNA topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-microbial activity. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new anti-cancer drugs.
实验室实验的优点和局限性
One of the main advantages of 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one is its versatility, which makes it suitable for a wide range of applications. This compound is also relatively easy to synthesize, making it readily available for use in lab experiments. However, this compound has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are many potential future directions for research on 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one. One area of research that is currently being explored is the development of new anti-cancer drugs based on this compound. Another area of research is the use of this compound as a building block for the synthesis of new fluorescent materials with potential applications in optoelectronic devices. Additionally, this compound has potential applications in the development of new sensors for the detection of metal ions in biological samples.
合成方法
1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one can be synthesized using a variety of methods, including the Pechmann condensation, the Hantzsch reaction, and the Friedlander reaction. The most commonly used method for synthesizing this compound is the Pechmann condensation, which involves the reaction of 3-methyl-2-buten-1-ol with anthranilic acid in the presence of sulfuric acid. The resulting product is then dehydrated to yield this compound.
科学研究应用
1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs. In materials science, this compound has been used as a building block for the synthesis of fluorescent polymers, which have potential applications in optoelectronic devices. This compound has also been used as a chelating agent for the detection of metal ions in biological samples.
属性
IUPAC Name |
(1E,4E)-1,5-bis(3,4-dihydro-2H-quinolin-1-yl)penta-1,4-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c26-21(13-17-24-15-5-9-19-7-1-3-11-22(19)24)14-18-25-16-6-10-20-8-2-4-12-23(20)25/h1-4,7-8,11-14,17-18H,5-6,9-10,15-16H2/b17-13+,18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIGFXRPYGSLHX-HBKJEHTGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C=CC(=O)C=CN3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C2C1)/C=C/C(=O)/C=C/N3C4=CC=CC=C4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5881936.png)

![2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5881957.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5881959.png)

![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5881966.png)




![1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5881995.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5882002.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5882019.png)